molecular formula C9H20ClNO B6200250 {[1-(methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride CAS No. 2387704-17-6

{[1-(methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6200250
CAS No.: 2387704-17-6
M. Wt: 193.7
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Description

{[1-(Methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a hydrochloride salt form of an amine, characterized by the presence of a cyclopentyl ring substituted with a methoxymethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Methoxymethyl Group: The initial step involves the protection of a cyclopentylmethanol with a methoxymethyl group. This can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Amination: The protected cyclopentylmethanol is then subjected to amination. This can be done by reacting it with methylamine under suitable conditions, often in the presence of a catalyst or under elevated temperatures to facilitate the reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(Methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, typically leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a precursor for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of {[1-(methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Methoxymethyl)cyclopropyl]methyl}(methyl)amine hydrochloride
  • {[1-(Methoxymethyl)cyclohexyl]methyl}(methyl)amine hydrochloride
  • {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine hydrochloride

Uniqueness

{[1-(Methoxymethyl)cyclopentyl]methyl}(methyl)amine hydrochloride is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between rigidity and flexibility, which can influence the compound’s reactivity and interaction with biological targets. Compared to its cyclopropyl and cyclohexyl analogs, the cyclopentyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and biological research.

Properties

CAS No.

2387704-17-6

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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